

"physical and chemical properties of 1,1-diethoxy-3-phenylpropan-2-one"

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Compound of Interest

Compound Name:	2-Propanone, 1,1-diethoxy-3-phenyl-
Cat. No.:	B103692

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Technical Guide: 1,1-diethoxy-3-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diethoxy-3-phenylpropan-2-one is an organic compound belonging to the class of α -keto acetals. This structure incorporates a ketone functional group and a diethyl acetal. The acetal group serves as a protecting group for a terminal aldehyde, making this molecule a valuable intermediate in organic synthesis. Its structure allows for selective reactions at the ketone position while the masked aldehyde remains inert, or vice-versa, providing significant synthetic utility. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols.

Compound Identification and Physical Properties

The fundamental identifiers and physical properties of 1,1-diethoxy-3-phenylpropan-2-one are summarized below. While experimentally determined data for some properties are scarce, computed values provide reliable estimates for research purposes.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	1,1-diethoxy-3-phenylpropan-2-one	[PubChem] ^[1]
Synonyms	1,1-Diethoxy-3-phenylacetone, 3-Phenylpyruvaldehyde diethyl acetal, 2-Propanone, 1,1- diethoxy-3-phenyl-	[PubChem] , Chemical- Suppliers.com] ^[1] [2]
CAS Number	19256-31-6	[PubChem] ^[1]
Molecular Formula	C ₁₃ H ₁₈ O ₃	[PubChem] ^[1]
Molecular Weight	222.28 g/mol	[PubChem] ^[1]
Canonical SMILES	CCOC(C(=O)CC1=CC=CC=C1)OCC	[PubChem] ^[1]
InChI Key	LFYMGSKZVOVUKZ- UHFFFAOYSA-N	[PubChem] ^[1]

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source
Physical State	Liquid	At room temperature	[ChemicalBook][3]
Appearance	Colorless to light yellow		[ChemicalBook][3]
Boiling Point	~145-150 °C at 10 mmHg	Estimated. Based on similar structures. Experimental data not available.	N/A
Melting Point	N/A	Not applicable (liquid at STP)	N/A
Density	~1.03 g/cm³	Estimated. Based on similar structures. Experimental data not available.	N/A
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water.	General property of similar organic compounds.	[PubChem][4]
XLogP3-AA	2.1	Computed measure of hydrophobicity.	[PubChem][1]
Hydrogen Bond Donor Count	0	Computed	[PubChem][1]
Hydrogen Bond Acceptor Count	3	Computed (from the three oxygen atoms)	[PubChem][1]
Rotatable Bond Count	7	Computed	[PubChem][1]
Refractive Index	~1.49	Estimated. Based on similar structures. Experimental data not available.	N/A

Storage Temperature	2-8°C	Recommended for maintaining stability.	[ChemicalBook] ^[3]
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Chemical Properties and Reactivity

1,1-diethoxy-3-phenylpropan-2-one possesses two key functional groups that dictate its chemical behavior: a ketone and an acetal.

- **Ketone Reactivity:** The ketone carbonyl group is susceptible to nucleophilic attack. It can undergo a variety of standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride (NaBH_4), or conversion to an amine via reductive amination. The adjacent methylene group is activated and can be deprotonated by a strong base to form an enolate, which can then participate in alkylation or aldol-type reactions.
- **Acetal Stability and Hydrolysis:** The diethyl acetal is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality. However, it is readily hydrolyzed under acidic conditions (e.g., aqueous HCl or H_2SO_4) to reveal the parent aldehyde, yielding phenylpyruvaldehyde. This selective deprotection is a cornerstone of its synthetic utility.
- **Stability:** The compound is generally stable under recommended storage conditions (refrigerated at 2-8°C).^[3] Exposure to strong acids will cause decomposition via hydrolysis of the acetal. It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for synthesizing α -keto acetals is the reaction of a Grignard reagent with an appropriate ester derivative, such as a Weinreb amide or an acyl chloride of a protected glyoxylic acid. The following protocol describes the synthesis from ethyl diethoxyacetate and benzylmagnesium chloride.

Reaction Scheme: $(\text{C}_2\text{H}_5\text{O})_2\text{CHCOOC}_2\text{H}_5 + \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{1,1-diethoxy-3-phenylpropan-2-one}$

Materials and Reagents:

- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Benzyl chloride
- Ethyl diethoxyacetate
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Hexanes, Ethyl Acetate (for chromatography)

Procedure:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
 - Add a small crystal of iodine.
 - Add a small portion of a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction (indicated by heat and disappearance of the iodine color).
 - Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of benzylmagnesium chloride.
- Acylation Reaction:
 - Cool the Grignard reagent solution to 0°C in an ice bath.

- Add a solution of ethyl diethoxyacetate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Extraction:
 - Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer two more times with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil by silica gel column chromatography, typically using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure 1,1-diethoxy-3-phenylpropan-2-one.

Spectroscopic Characterization (Predicted)

As experimental spectra for this specific compound are not readily available in public databases, the following are predicted data based on its structure and known chemical shift ranges.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5-)
~ 4.85	Singlet	1H	Acetal proton (- $CH(OEt)_2$)
~ 3.85	Singlet	2H	Methylene protons (- $C(=O)-CH_2-Ph$)
~ 3.50 - 3.70	Quartet	4H	Methylene protons of ethoxy groups (- $O-CH_2-CH_3$)
~ 1.20	Triplet	6H	Methyl protons of ethoxy groups (- $O-CH_2-CH_3$)

Table 4: Predicted ^{13}C NMR Spectral Data (in $CDCl_3$, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 205	Ketone Carbonyl ($C=O$)
~ 134	Quaternary Aromatic Carbon ($C-CH_2$)
~ 129.5	Aromatic CH (CH)
~ 128.8	Aromatic CH (CH)
~ 127.2	Aromatic CH (CH)
~ 102	Acetal Carbon ($CH(OEt)_2$)
~ 64	Ethoxy Methylene Carbon (- $O-CH_2-CH_3$)
~ 45	Methylene Carbon (- $C(=O)-CH_2-Ph$)
~ 15	Ethoxy Methyl Carbon (- $O-CH_2-CH_3$)

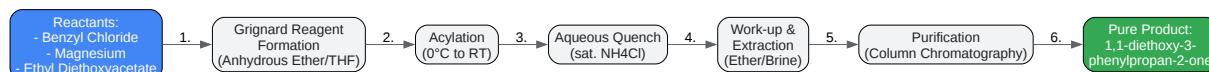
Mass Spectrometry (EI):

- Molecular Ion (M^+): $m/z = 222$ (likely to be of low intensity).
- Major Fragments:
 - $m/z = 177$: Loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$).
 - $m/z = 149$: Loss of an ethoxy group followed by loss of ethylene (C_2H_4) via McLafferty rearrangement, or loss of the diethoxy-methyl radical.
 - $m/z = 103$: $[\text{CH}(\text{OEt})_2]^+$, a characteristic fragment for diethyl acetals.
 - $m/z = 91$: $[\text{C}_7\text{H}_7]^+$, the tropylidium ion, a very common fragment from benzyl groups.
 - $m/z = 77$: $[\text{C}_6\text{H}_5]^+$, the phenyl cation.

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in section 4.1.

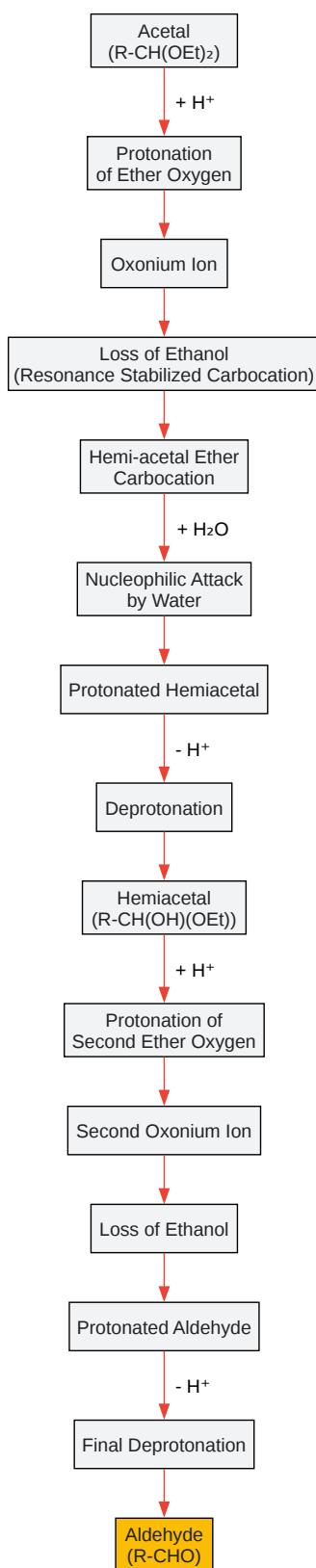


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Figure 1. General workflow for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Acetal Hydrolysis Mechanism

This diagram shows the key steps in the acid-catalyzed hydrolysis of the acetal functional group to yield the corresponding aldehyde.

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